

# What are the chemical properties of H-D-TRP-OET.HCL?

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## Compound of Interest

Compound Name: *H-D-TRP-OET.HCL*

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An In-depth Technical Guide to the Chemical Properties of D-Tryptophan Ethyl Ester Hydrochloride (H-D-Trp-OEt·HCl)

## Abstract

D-Tryptophan ethyl ester hydrochloride (H-D-Trp-OEt·HCl) is a pivotal chiral building block in modern synthetic chemistry, particularly within pharmaceutical research and peptide synthesis. As a derivative of the non-proteinogenic D-tryptophan, its unique stereochemistry offers distinct advantages in the development of enzyme-resistant peptides and novel therapeutic agents. This guide provides a comprehensive examination of the core chemical properties of H-D-Trp-OEt·HCl, designed for researchers, scientists, and drug development professionals. It covers physicochemical characteristics, detailed analytical protocols for quality control, insights into chemical reactivity and stability, and essential safety protocols. The synthesis of technical data and field-proven insights aims to equip professionals with the knowledge required for the effective application of this compound.

## Chemical Identity and Structure

The foundation of utilizing any chemical reagent is a precise understanding of its identity and structure. H-D-Trp-OEt·HCl is the hydrochloride salt of the ethyl ester of D-tryptophan. The esterification of the carboxylic acid protects this functional group, allowing the primary amine to be available for reactions such as peptide bond formation.<sup>[1]</sup> The hydrochloride salt form generally enhances the compound's crystallinity and stability.

## Nomenclature and Identifiers

A clear identification is critical for regulatory and experimental consistency.

Identifier	Value
Common Name	D-Tryptophan ethyl ester hydrochloride[2]
Synonyms	H-D-Trp-OEt·HCl, (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, D-Trp-OEt HCl[2][3]
CAS Number	61535-49-7[2][3][4][5]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> ·HCl (or C <sub>13</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub> )[2][4]
Molecular Weight	268.74 g/mol [4][6]

## Physicochemical Properties

The physical and chemical properties of H-D-Trp-OEt·HCl dictate its handling, storage, and application in experimental designs.

Property	Value / Description
Appearance	White to yellowish-white crystalline powder.[4]
Melting Point	220.0–235.0 °C.[4]
Optical Rotation	[α] <sup>20</sup> /D: -10.0 ± 1.0° (c=1, in Methanol).[4]
Purity	Typically >98.0% as determined by TLC or HPLC.[4]

## Solubility Profile

While specific quantitative solubility data for H-D-Trp-OEt·HCl is not extensively published, its solubility can be inferred from its structure and data on similar compounds. As a hydrochloride salt, it is expected to have moderate solubility in polar protic solvents.

- **Polar Protic Solvents:** Soluble in alcohols like methanol and ethanol.[4] The L-isomer of the corresponding methyl ester shows high solubility in methanol.[7]
- **Aqueous Solvents:** Sparingly soluble in aqueous buffers; solubility may be pH-dependent.
- **Organic Solvents:** The related DL-Tryptophan octyl ester is soluble in DMSO and dimethylformamide (DMF). Similar behavior can be expected for H-D-Trp-OEt·HCl.

## Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

- **Storage Conditions:** Store in tightly sealed containers in a cool, dry, and well-ventilated area. [4][8] For long-term preservation of purity, storage at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]
- **Incompatibilities:** Avoid strong oxidizing agents, which can degrade the indole ring.[8]
- **Light and Moisture:** The compound should be protected from light and moisture to prevent degradation.[4]

## Analytical Characterization and Quality Control

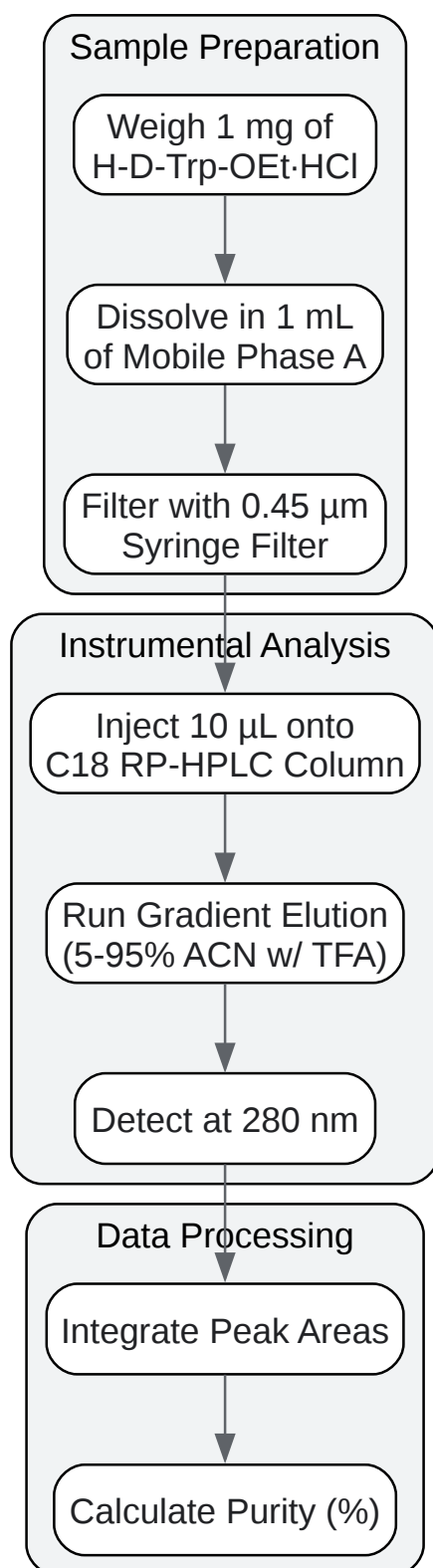
Verifying the identity, purity, and structural integrity of H-D-Trp-OEt·HCl is a prerequisite for its use in research and development. A multi-technique approach is standard practice.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of amino acid derivatives due to its high resolution and quantitative accuracy.[9] It is effective for separating the target compound from starting materials, by-products, and potential enantiomeric impurities.

- **Sample Preparation:**
  1. Accurately weigh approximately 1 mg of H-D-Trp-OEt·HCl.

2. Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
  3. Filter the sample through a 0.45  $\mu$ m syringe filter before injection to remove particulates that could damage the column.<sup>[9]</sup>
- Instrumentation and Conditions:
    - HPLC System: A standard system with a UV detector.<sup>[9]</sup>
    - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).<sup>[9]</sup>
    - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent to improve peak shape.<sup>[9]</sup>
    - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.<sup>[9]</sup>
    - Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20–30 minutes. This wide gradient ensures the elution of compounds with varying polarities.<sup>[9][10]</sup>
    - Flow Rate: 1.0 mL/min.<sup>[7][9]</sup>
    - Detection: UV absorbance at 280 nm. This wavelength is chosen for its sensitivity to the indole chromophore of the tryptophan side chain.<sup>[7]</sup>
    - Injection Volume: 10  $\mu$ L.
  - Data Analysis:
    - Integrate the peak area of the chromatogram.
    - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



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Caption: Workflow for purity assessment of H-D-Trp-OEt·HCl by RP-HPLC.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure. The  $^1\text{H}$  NMR spectrum provides information on the proton environment, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms.

- Expected  $^1\text{H}$  NMR Signals (in DMSO- $d_6$ ):
  - Indole Ring: Multiple signals between 7.0-8.0 ppm (aromatic protons) and a broad singlet >10 ppm (indole N-H).
  - Backbone Protons: A triplet for the  $\alpha$ -CH and a doublet of doublets for the  $\beta$ -CH<sub>2</sub> protons.
  - Ethyl Ester Group: A quartet around 4.1 ppm (-OCH<sub>2</sub>-) and a triplet around 1.2 ppm (-CH<sub>3</sub>).
  - Amine Group: A broad signal for the -NH<sub>3</sub><sup>+</sup> protons.
- Expected  $^{13}\text{C}$  NMR Signals:
  - Carbonyl Carbon: Signal around 170 ppm (ester C=O).
  - Aromatic/Indole Carbons: Multiple signals between 110-140 ppm.
  - Aliphatic Carbons: Signals for the  $\alpha$ -CH,  $\beta$ -CH<sub>2</sub>, and ethyl group carbons between 10-65 ppm.

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identification and purity analysis.

- Expected Ionization: In electrospray ionization (ESI) positive mode, the compound will be detected as the free base cation  $[\text{M}+\text{H}]^+$ .
- Expected m/z: The molecular weight of the free base (C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>) is 232.28 g/mol. The expected exact mass for the  $[\text{M}+\text{H}]^+$  ion would be approximately 233.1285.

## Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

- Key Expected Absorption Bands:
  - $\sim 3400\text{ cm}^{-1}$ : N-H stretch (indole).
  - $\sim 3000\text{ cm}^{-1}$ : Broadband corresponding to the  $\text{-NH}_3^+$  stretch.
  - $\sim 1740\text{ cm}^{-1}$ : Strong C=O stretch (ester).
  - $\sim 1600\text{ cm}^{-1}$ : C=C stretches (aromatic indole ring).
  - $\sim 1200\text{ cm}^{-1}$ : C-O stretch (ester).

## Chemical Reactivity and Synthetic Applications

H-D-Trp-OEt·HCl is a versatile intermediate whose reactivity is centered around its three main functional components: the primary amine, the ethyl ester, and the indole side chain.

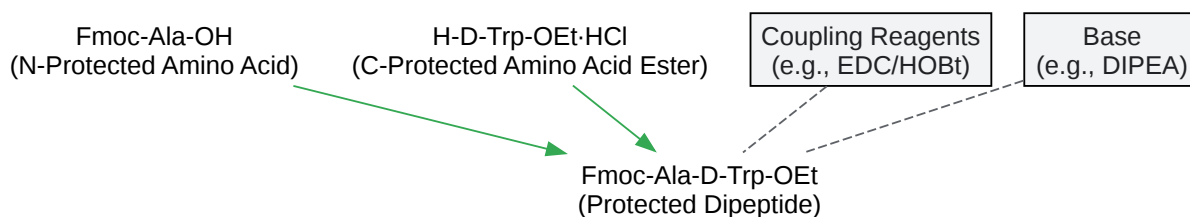
### Key Reactive Centers

- Primary Amine ( $\text{-NH}_2$ ): After neutralization of the hydrochloride salt, the free primary amine is a potent nucleophile. It is the primary site for peptide bond formation (acylation).
- Ethyl Ester ( $\text{-COOEt}$ ): This group serves as a protecting group for the carboxylic acid. It is stable to many reaction conditions used for peptide coupling but can be hydrolyzed to the free carboxylic acid under basic (saponification) or acidic conditions.
- Indole Side Chain: The indole ring is electron-rich and susceptible to oxidation, especially under harsh acidic conditions. It can also undergo electrophilic substitution. During peptide synthesis, particularly when using acid-labile side-chain protecting groups, scavengers are often required to prevent alkylation of the tryptophan residue.<sup>[10]</sup>

## Application in Peptide Synthesis

The primary application of H-D-Trp-OEt·HCl is as a C-terminal starting material in solution-phase peptide synthesis. The ester protects the C-terminus while the free amine is coupled

with an N-protected amino acid.



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Caption: Schematic of H-D-Trp-OEt-HCl in a typical peptide coupling reaction.

## Safety, Handling, and Disposal

While a specific, comprehensive safety data sheet (SDS) for H-D-Trp-OEt-HCl is not universally available, its handling should be guided by the safety principles for amino acid derivatives and hydrochloride salts.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][11]
- Handling:
  - Avoid contact with skin, eyes, and clothing.[8]
  - Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[8]
  - Wash hands thoroughly after handling.[8]
- Hazards: As a hydrochloride salt of an organic compound, it should be treated as a potential irritant. The parent compound, hydrochloric acid, is corrosive and causes severe skin burns and eye damage.[11][12]
- Fire: In case of fire, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[8]



- Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

## Conclusion

D-Tryptophan ethyl ester hydrochloride is a well-defined chemical entity with distinct properties that make it a valuable tool for synthetic chemists. Its high purity, defined stereochemistry, and predictable reactivity allow for its reliable use as a chiral building block in the synthesis of complex peptides and pharmaceutical intermediates. A thorough understanding of its physicochemical properties, supported by robust analytical characterization and adherence to appropriate safety protocols, is essential for its successful application in the laboratory and beyond.

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